molecular formula C13H19N3O3 B8076220 (S)-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate

(S)-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate

Cat. No.: B8076220
M. Wt: 265.31 g/mol
InChI Key: UFVJRFUABFSEAF-JTQLQIEISA-N
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Description

(S)-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate is a chiral compound featuring a pyrrolidine ring substituted with a pyrimidin-4-yloxy group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable chiral precursor, the pyrrolidine ring is constructed through cyclization reactions.

    Introduction of the Pyrimidin-4-yloxy Group: This step involves the nucleophilic substitution of a pyrimidine derivative onto the pyrrolidine ring.

    Esterification: The final step is the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate depends on its application:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

    ®-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate: The enantiomer of the compound, which may have different biological activities.

    tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate (racemic mixture): A mixture of both enantiomers.

    tert-Butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate: A similar compound with a pyridine ring instead of a pyrimidine ring.

Uniqueness: (S)-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of the pyrimidin-4-yloxy group, which can impart distinct biological and chemical properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl (3S)-3-pyrimidin-4-yloxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-7-5-10(8-16)18-11-4-6-14-9-15-11/h4,6,9-10H,5,7-8H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVJRFUABFSEAF-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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